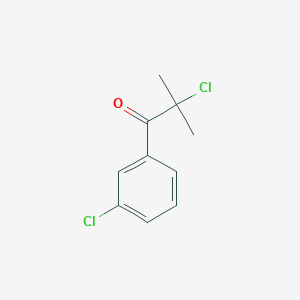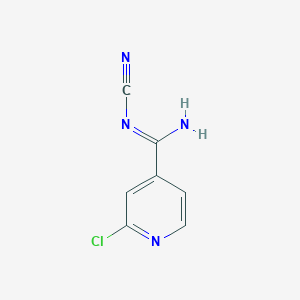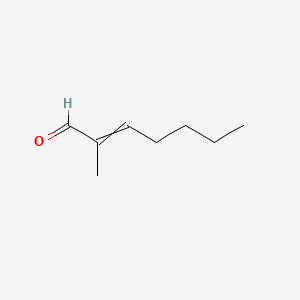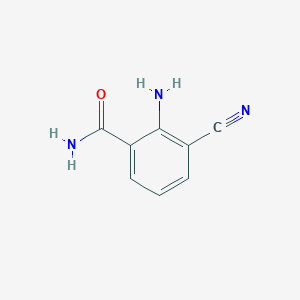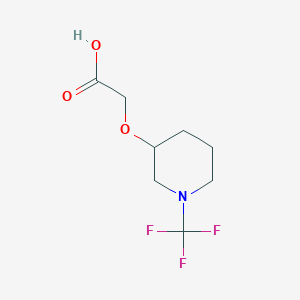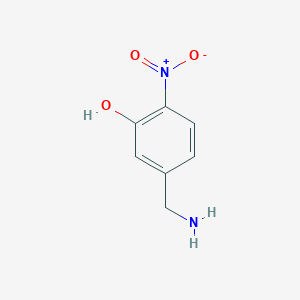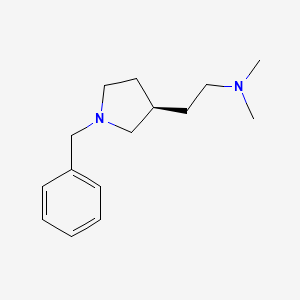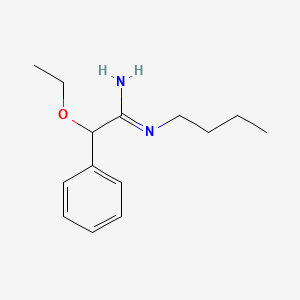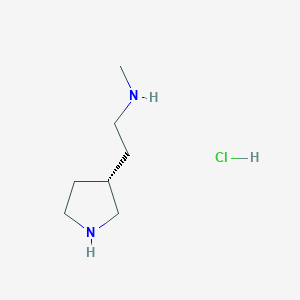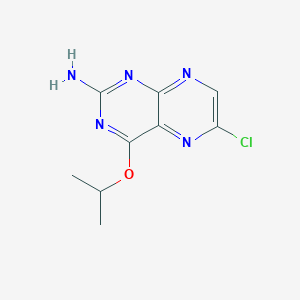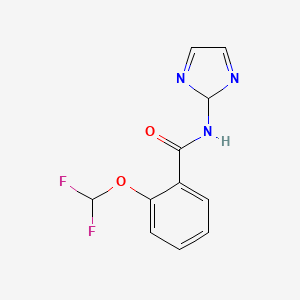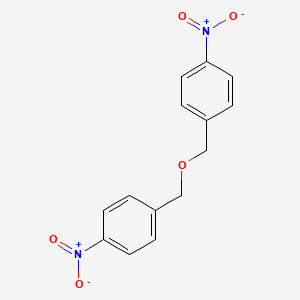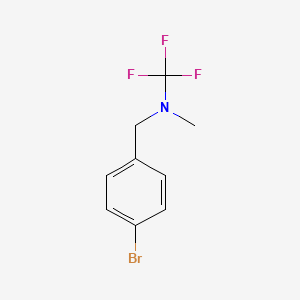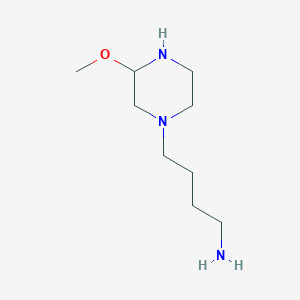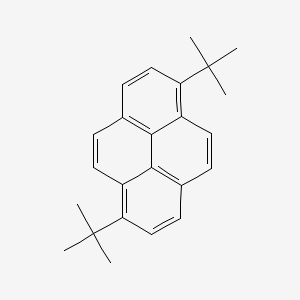
1,6-Di-tert-butylpyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Di-tert-butylpyrene is a derivative of pyrene, an aromatic hydrocarbon known for its unique optical and electronic properties. The compound has the molecular formula C24H26 and is characterized by the presence of two tert-butyl groups at the 1 and 6 positions of the pyrene core . This structural modification imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
1,6-Di-tert-butylpyrene can be synthesized through electrophilic aromatic substitution reactionsFor instance, the bromination of pyrene in carbon tetrachloride using bromine can yield bromopyrene derivatives, which can then be reacted with tert-butyl reagents to form this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale electrophilic aromatic substitution reactions. The use of optimized reaction conditions, such as controlled temperature and the presence of catalysts, can enhance the yield and purity of the compound .
化学反応の分析
Types of Reactions
1,6-Di-tert-butylpyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated pyrene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.
Substitution: Bromine, chlorine, and other halogens are frequently used in substitution reactions.
Major Products Formed
The major products formed from these reactions include bromopyrene, chloropyrene, and various oxygenated pyrene derivatives. These products can serve as intermediates for further functionalization and application in different fields .
科学的研究の応用
1,6-Di-tert-butylpyrene has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
作用機序
The mechanism of action of 1,6-Di-tert-butylpyrene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. The tert-butyl groups enhance the compound’s solubility and stability, allowing it to interact more effectively with various molecular targets. These interactions can influence the electronic properties of the compound, making it useful in applications such as organic electronics and photonics .
類似化合物との比較
Similar Compounds
- 1,3-Di-tert-butylpyrene
- 1,8-Di-tert-butylpyrene
- 1,6-Dibromopyrene
- 1,3,6,8-Tetrasubstituted pyrenes
Uniqueness
1,6-Di-tert-butylpyrene is unique due to the specific positioning of the tert-butyl groups, which significantly alters its chemical reactivity and physical properties compared to other pyrene derivatives. This unique structure makes it particularly valuable in the synthesis of specialized materials and in applications requiring specific electronic properties .
特性
分子式 |
C24H26 |
|---|---|
分子量 |
314.5 g/mol |
IUPAC名 |
1,6-ditert-butylpyrene |
InChI |
InChI=1S/C24H26/c1-23(2,3)19-13-9-15-8-12-18-20(24(4,5)6)14-10-16-7-11-17(19)21(15)22(16)18/h7-14H,1-6H3 |
InChIキー |
OJKOMTHSAKFOHL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)C(C)(C)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


